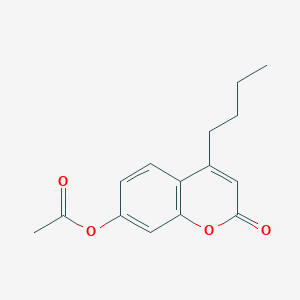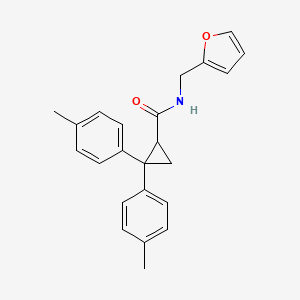![molecular formula C19H14N4O7S B4988062 N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4988062.png)
N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide, commonly known as NBD-Cl, is a fluorescent dye used in various scientific research applications. It is a highly sensitive and specific probe that can be used to detect and quantify proteins, nucleic acids, and other biomolecules.
作用機序
NBD-Cl works by covalently binding to the amino or thiol groups of proteins or nucleic acids. Upon binding, it emits a strong fluorescent signal that can be detected and quantified using various techniques.
Biochemical and Physiological Effects:
NBD-Cl does not have any direct biochemical or physiological effects as it is a probe used for detection purposes only. However, it can be used to study the biochemical and physiological effects of various biomolecules in different biological systems.
実験室実験の利点と制限
NBD-Cl has several advantages as a fluorescent probe. It is highly sensitive and specific, allowing for the detection and quantification of low concentrations of biomolecules. It is also easy to use and can be incorporated into various experimental setups. However, it has some limitations, such as its potential to interfere with the biological activity of the biomolecules being studied.
将来の方向性
There are several future directions for the use of NBD-Cl in scientific research. One direction is the development of new biosensors using NBD-Cl for the detection of specific biomolecules. Another direction is the use of NBD-Cl in live-cell imaging to study the dynamics of biomolecules in real-time. Additionally, the use of NBD-Cl in drug discovery and development is an area of interest for future research.
合成法
The synthesis of NBD-Cl involves the reaction of 2-nitroaniline and 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain pure NBD-Cl.
科学的研究の応用
NBD-Cl is widely used in scientific research as a fluorescent probe to detect and quantify proteins, nucleic acids, and other biomolecules. It is used in various techniques such as fluorescence microscopy, flow cytometry, and gel electrophoresis. It is also used in the development of biosensors for the detection of specific biomolecules.
特性
IUPAC Name |
N-(2-nitrophenyl)-3-[(3-nitrophenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O7S/c24-19(20-17-9-1-2-10-18(17)23(27)28)13-5-3-8-16(11-13)31(29,30)21-14-6-4-7-15(12-14)22(25)26/h1-12,21H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTSUFVGHSSFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)
![methyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B4987994.png)
![2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987998.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4988003.png)
![4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4988005.png)
![N-benzyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4988023.png)

![3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4988033.png)
![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)

![ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4988060.png)
![(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine](/img/structure/B4988066.png)

![3-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4988086.png)